2-(2-{5-[2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3,3-dimethyl-1-phenyl-3H-indol-1-ium tetrafluoroborate
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Overview
Description
3H-Indolium, 2-[2-[5-[2-(1,3-dihydro-3,3-dimethyl-1-phenyl-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl]ethenyl]-3,3-dimethyl-1-phenyl-, tetrafluoroborate(1-) (1:1) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is a derivative of indole, a fundamental structure in many natural and synthetic compounds.
Preparation Methods
The synthesis of 3H-Indolium, 2-[2-[5-[2-(1,3-dihydro-3,3-dimethyl-1-phenyl-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl]ethenyl]-3,3-dimethyl-1-phenyl-, tetrafluoroborate(1-) (1:1) involves several steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the indolium salt. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-3-carboxylic acid derivatives, while reduction could yield different indoline derivatives.
Scientific Research Applications
3H-Indolium, 2-[2-[5-[2-(1,3-dihydro-3,3-dimethyl-1-phenyl-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl]ethenyl]-3,3-dimethyl-1-phenyl-, tetrafluoroborate(1-) (1:1) has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a fluorescent probe for studying cellular processes. In medicine, it has potential applications in drug development due to its unique structural properties. Industrially, it is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use, such as in drug development or as a fluorescent probe.
Comparison with Similar Compounds
Compared to other similar compounds, 3H-Indolium, 2-[2-[5-[2-(1,3-dihydro-3,3-dimethyl-1-phenyl-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl]ethenyl]-3,3-dimethyl-1-phenyl-, tetrafluoroborate(1-) (1:1) stands out due to its unique structural features and versatile applications. Similar compounds include various indole derivatives and indolium salts, each with distinct properties and uses. For instance, indole-3-acetic acid is a well-known plant hormone, while indole-3-carbinol is studied for its potential anticancer properties.
This detailed article provides a comprehensive overview of the compound, highlighting its significance in various scientific fields
Properties
CAS No. |
262607-26-1 |
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Molecular Formula |
C41H39BF4N2O |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
2-[2-[3-[2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate |
InChI |
InChI=1S/C41H39N2O.BF4/c1-40(2)34-19-11-13-21-36(34)42(32-15-7-5-8-16-32)38(40)25-23-30-27-31(29-44-28-30)24-26-39-41(3,4)35-20-12-14-22-37(35)43(39)33-17-9-6-10-18-33;2-1(3,4)5/h5-27H,28-29H2,1-4H3;/q+1;-1 |
InChI Key |
LDKHKDNEQKVSNS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C6=CC=CC=C6)(C)C)COC3)C7=CC=CC=C7)C |
Origin of Product |
United States |
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